molecular formula C17H27NO4 B3777671 Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate

Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate

Cat. No.: B3777671
M. Wt: 309.4 g/mol
InChI Key: RATXYXZTOFNUNN-UHFFFAOYSA-N
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Description

Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Cyclopropylmethyl Group: This step may involve the use of cyclopropylmethyl halides in a nucleophilic substitution reaction.

    Attachment of the Oxolane-2-carbonyl Group: This can be achieved through esterification or amidation reactions using oxolane-2-carboxylic acid derivatives.

    Final Esterification: The ethyl ester group is introduced in the final step, often through esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine ring or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.

    Pathway Involvement: Affecting metabolic or signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate: can be compared with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-2-21-16(20)17(12-13-5-6-13)7-9-18(10-8-17)15(19)14-4-3-11-22-14/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATXYXZTOFNUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)C2CCCO2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate
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Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate
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Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate
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Ethyl 4-(cyclopropylmethyl)-1-(oxolane-2-carbonyl)piperidine-4-carboxylate

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